1-[(Benzylsulfanyl)methyl]cyclopentan-1-ol is an organic compound that belongs to a class of cyclic alcohols featuring a benzylsulfanyl group. This compound is characterized by its unique molecular structure, which includes a cyclopentane ring substituted with a hydroxyl group and a benzylsulfanyl moiety. Its potential applications span various fields, particularly in medicinal chemistry and organic synthesis.
The compound can be synthesized through various chemical reactions involving starting materials such as cyclopentanone and benzyl sulfide derivatives. Its synthesis and properties have been the subject of interest in scientific literature, particularly for its utility in organic synthesis and potential biological applications.
1-[(Benzylsulfanyl)methyl]cyclopentan-1-ol can be classified as:
The synthesis of 1-[(Benzylsulfanyl)methyl]cyclopentan-1-ol typically involves several key steps:
The reactions are usually conducted under controlled conditions, often in an inert atmosphere (such as argon) to prevent oxidation or other side reactions. The choice of solvents, temperatures, and reaction times are critical for optimizing yield and purity.
The molecular structure of 1-[(Benzylsulfanyl)methyl]cyclopentan-1-ol is represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C12H16S |
| Molecular Weight | 192.32 g/mol |
| IUPAC Name | 1-[(Benzylsulfanyl)methyl]cyclopentan-1-ol |
| InChI | InChI=1S/C12H16OS/c1-2-4-5-9(3)10(6)11(12)7/h4,9-12H,2-3H2,1H3 |
| Canonical SMILES | C1CCC(C(C1)O)SCc2ccccc2 |
The compound exhibits a complex structure due to the presence of both cyclic and aromatic components, which contribute to its chemical reactivity and potential interactions with biological systems.
1-[(Benzylsulfanyl)methyl]cyclopentan-1-ol can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 1-[(Benzylsulfanyl)methyl]cyclopentan-1-ol largely depends on its specific application in biological systems. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. Detailed biochemical studies are necessary to elucidate these interactions.
1-[(Benzylsulfanyl)methyl]cyclopentan-1-ol is expected to exhibit:
The chemical properties include:
1-[(Benzylsulfanyl)methyl]cyclopentan-1-ol has potential applications in:
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 14681-59-5
CAS No.: 24431-54-7
CAS No.: